(2S)-{[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}(phenyl)ethanoic acid
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Overview
Description
2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a benzotriazinyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps. One common method starts with the preparation of the benzotriazinyl intermediate, which is then reacted with hexanamide and phenylacetic acid under controlled conditions. The reaction often requires the use of coupling reagents such as N,N,N′,N′-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate (TBTU) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzotriazinyl group, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing analogs.
Scientific Research Applications
2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzotriazinyl group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to act as a nucleophile or electrophile in different reactions, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-DIHYDRO-4-OXO-1,2,3-BENZOTRIAZIN-3-YL)PHENYLACETIC ACID
- N-(4-ETHOXYPHENYL)-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE
- 1-(4-(4-HYDROXY-1,4-DIHYDRO-1,2,4-BENZOTRIAZIN-3-YL)PHENYL)ETHANONE
Uniqueness
2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID is unique due to its specific structural configuration, which imparts distinct reactivity and stability
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2S)-2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C21H22N4O4/c26-18(22-19(21(28)29)15-9-3-1-4-10-15)13-5-2-8-14-25-20(27)16-11-6-7-12-17(16)23-24-25/h1,3-4,6-7,9-12,19H,2,5,8,13-14H2,(H,22,26)(H,28,29)/t19-/m0/s1 |
InChI Key |
VJKFUTYQCZUXNF-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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